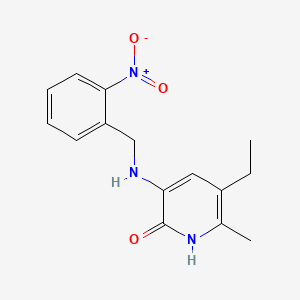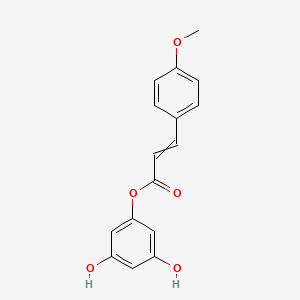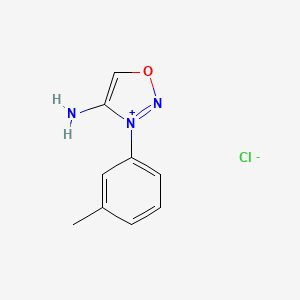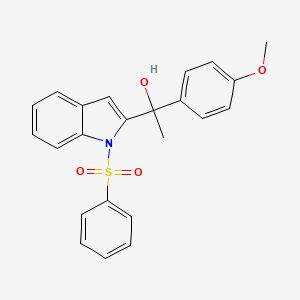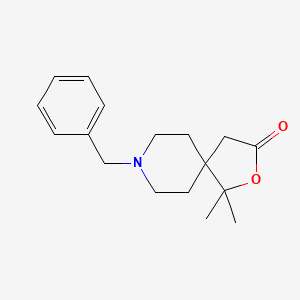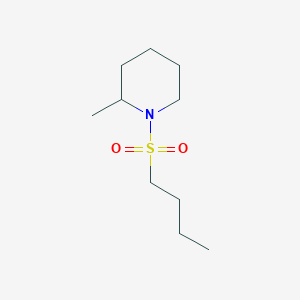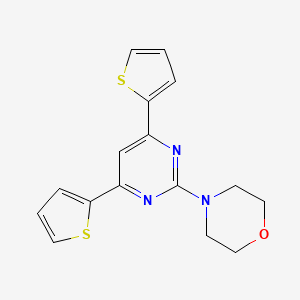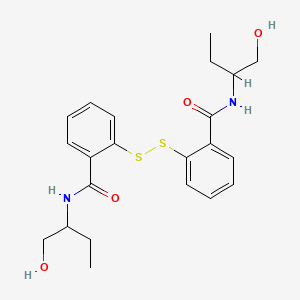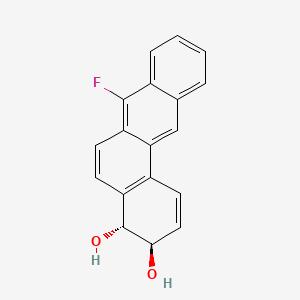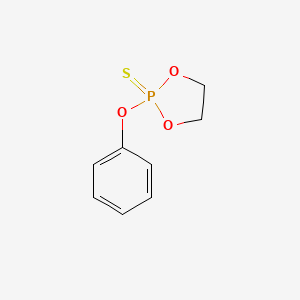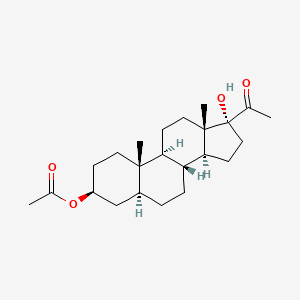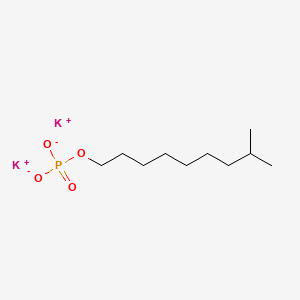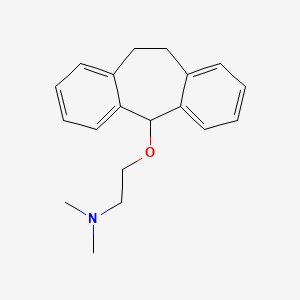
Deptramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deptramine, also known as desipramine, is a tricyclic antidepressant primarily used in the treatment of depression. It is a secondary amine tricyclic antidepressant and is structurally similar to other tricyclic antidepressants like imipramine and amitriptyline. This compound works by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin, thereby increasing the levels of these neurotransmitters in the brain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Deptramine is synthesized through a multi-step process that involves the reaction of iminodibenzyl with 3-chloropropylamine under basic conditions to form the intermediate compound. This intermediate is then subjected to methylation using methyl iodide to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Deptramine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: It can be reduced to form secondary amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like alkyl halides are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amine derivatives.
Substitution: Various substituted amine derivatives.
Aplicaciones Científicas De Investigación
Deptramine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter levels and receptor binding.
Medicine: Studied for its potential use in treating conditions like neuropathic pain and attention-deficit hyperactivity disorder.
Industry: Utilized in the development of new antidepressant drugs and in pharmacological research.
Mecanismo De Acción
Deptramine exerts its effects by selectively inhibiting the reuptake of norepinephrine from the neuronal synapse. It also inhibits serotonin reuptake, but to a lesser extent compared to other tricyclic antidepressants. This inhibition increases the levels of these neurotransmitters in the brain, leading to improved mood and reduced symptoms of depression. This compound also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .
Comparación Con Compuestos Similares
Similar Compounds
Imipramine: Another tricyclic antidepressant with a similar structure but more potent serotonin reuptake inhibition.
Amitriptyline: A tricyclic antidepressant with stronger sedative effects and more pronounced anticholinergic side effects.
Nortriptyline: A secondary amine tricyclic antidepressant with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Deptramine is unique in its relatively selective inhibition of norepinephrine reuptake, making it less sedating and having fewer anticholinergic side effects compared to other tricyclic antidepressants. This makes it a preferred option for patients who are sensitive to the sedative effects of other antidepressants .
Propiedades
Número CAS |
2521-79-1 |
|---|---|
Fórmula molecular |
C19H23NO |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)ethanamine |
InChI |
InChI=1S/C19H23NO/c1-20(2)13-14-21-19-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19/h3-10,19H,11-14H2,1-2H3 |
Clave InChI |
LSIPGCUGAIVNCP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1C2=CC=CC=C2CCC3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


